molecular formula C15H9BrN2O2 B1272334 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 1016798-13-2

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B1272334
CAS No.: 1016798-13-2
M. Wt: 329.15 g/mol
InChI Key: PQSWWAOGYQHXAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C15H9BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in studies involving biological macromolecules.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves the following steps:

    Bromination: The introduction of a bromine atom into the quinoline ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the bromine atom or other substituents are oxidized.

    Reduction: Reduction reactions can occur, particularly at the bromine atom, leading to the formation of debrominated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Debrominated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Properties

IUPAC Name

6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWWAOGYQHXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373758
Record name 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016798-13-2
Record name 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1016798-13-2
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